molecular formula C8H13N5O B14689952 2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine CAS No. 25239-84-3

2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine

Cat. No.: B14689952
CAS No.: 25239-84-3
M. Wt: 195.22 g/mol
InChI Key: UKAKSZYCDTUUPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine involves several steps. One common method includes the reaction of guanidine hydrochloride with dimethyl malonate in the presence of a freshly-prepared sodium methoxide solution in methanol . The mixture is then heated under reflux for about 2-3 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves similar steps as laboratory methods but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of superoxide radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its synthetic origin and specific role as a reduced pterin cofactor. Its ability to generate superoxide radicals under certain conditions also sets it apart from other similar compounds .

Properties

CAS No.

25239-84-3

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

2-amino-5,6-dimethyl-3,6,7,8-tetrahydropteridin-4-one

InChI

InChI=1S/C8H13N5O/c1-4-3-10-6-5(13(4)2)7(14)12-8(9)11-6/h4H,3H2,1-2H3,(H4,9,10,11,12,14)

InChI Key

UKAKSZYCDTUUPM-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(N1C)C(=O)NC(=N2)N

Origin of Product

United States

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